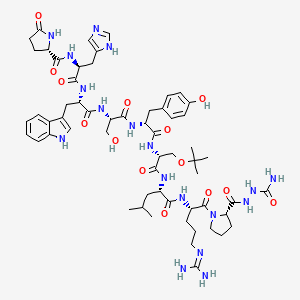

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH

Description

The exact mass of the compound this compound is 1268.64143943 g/mol and the complexity rating of the compound is 2560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-JRAHOCOPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. It details its structure, a robust methodology for its chemical synthesis, and its mechanism of action through the gonadotropin-releasing hormone (GnRH) receptor signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug development.

Structure and Modifications

This compound is a synthetic decapeptide analog of the naturally occurring LHRH. The primary amino acid sequence and its modifications are designed to enhance its biological activity and stability compared to the native hormone.

The sequence of this analog is: Pyr-His-Trp-Ser-D-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ .

Key Modifications:

-

D-Tyrosine at position 5: The substitution of L-Tyrosine with its D-isomer at position 5 enhances the peptide's resistance to enzymatic degradation and can influence its binding affinity to the GnRH receptor.

-

D-Serine (tert-Butyl) at position 6: The incorporation of a D-amino acid at this position is a common strategy to increase the potency and duration of action of LHRH analogs.[1] The tert-Butyl (tBu) protecting group on the serine side chain prevents potential side reactions during synthesis.

-

Azaglycine at position 10: The replacement of the alpha-carbon of the C-terminal glycine (B1666218) with a nitrogen atom creates an azaglycine residue. This modification can confer increased stability against carboxypeptidases and modulate the peptide's conformational properties.

Synthesis of this compound

The synthesis of this LHRH analog is best achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (100-200 mesh, loading ~0.5 mmol/g)

-

Fmoc-protected Amino Acids: Fmoc-L-His(Trt)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-L-Leu-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Pro-OH, Pyr-OH

-

Azaglycine Precursor: Boc-Azagly-OH or a suitable activated form for coupling.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT)

-

Purification: Acetonitrile (ACN), water, TFA for preparative HPLC

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

-

Resin Preparation: Swell 200 mg of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

First Amino Acid Coupling (Proline):

-

Pre-activate a solution of Fmoc-L-Pro-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation (Cycles for Arg, Leu, D-Ser(tBu), D-Tyr, Ser, Trp, His):

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg to His).

-

Use appropriate side-chain protecting groups for each amino acid (e.g., Pbf for Arg, Trt for His, Boc for Trp, tBu for Ser and Tyr).

-

Coupling times may vary from 1 to 4 hours depending on the amino acid.[2]

-

-

N-terminal Pyroglutamic Acid (Pyr) Coupling:

-

After the final Fmoc deprotection of the N-terminal His, couple Pyr-OH using DIC and HOBt in DMF/DCM for 4 hours.

-

-

C-terminal Azaglycine-NH₂ Formation:

-

The Rink Amide resin will yield a C-terminal amide upon cleavage. The azaglycine is introduced as the final residue before cleavage.

-

A specific protocol for solid-phase azaglycine incorporation involves the use of pre-activated aza-amino acid building blocks.[3] Alternatively, a sub-monomer approach on the solid phase can be employed.[4]

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purification and Characterization

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[6][7]

-

Characterization: The purity of the final product is assessed by analytical RP-HPLC. The molecular weight and identity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9][10]

Quantitative Data

| Parameter | Representative Value | Method of Determination |

| Synthesis Scale | 0.1 mmol | - |

| Crude Peptide Yield | 70-85% | Gravimetric Analysis |

| Purity after HPLC | >98% | Analytical RP-HPLC |

| Molecular Weight (Expected) | ~1311.5 Da | - |

| Molecular Weight (Observed) | 1311.5 ± 0.5 Da | Mass Spectrometry (ESI-MS) |

| Receptor Binding Affinity (Ki) | 0.1 - 1.0 nM | Radioligand Binding Assay |

| In vitro LH Release (EC50) | 0.5 - 5.0 nM | Pituitary Cell Culture Assay |

| In vitro FSH Release (EC50) | 1.0 - 10.0 nM | Pituitary Cell Culture Assay |

Note: The biological activity data are representative values based on similar potent LHRH agonists and would need to be determined experimentally for this specific analog.

Biological Activity and Signaling Pathway

This compound acts as a potent agonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor located on gonadotrope cells in the anterior pituitary gland.

Mechanism of Action

-

Binding: The LHRH analog binds to the GnRH-R.

-

Receptor Activation: This binding induces a conformational change in the receptor, activating the associated Gq/11 protein.

-

Signal Transduction: The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Second Messenger Action: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gonadotropin Release: The increase in intracellular Ca2+ and activation of PKC-dependent signaling cascades lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotropes.

Continuous administration of potent LHRH agonists like this analog leads to an initial surge in LH and FSH, followed by receptor downregulation and desensitization, ultimately resulting in a suppression of gonadotropin and sex steroid production.[11]

Experimental Protocols for Biological Assays

This protocol determines the affinity of the LHRH analog for the GnRH receptor.

-

Membrane Preparation: Prepare plasma membranes from cells expressing the GnRH receptor (e.g., COS-7 cells transfected with the human GnRH receptor).

-

Binding Reaction: Incubate the cell membranes with a radiolabeled LHRH analog (e.g., [125I]-buserelin) and varying concentrations of the unlabeled test peptide, this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters.

-

Data Analysis: Determine the IC50 (concentration of test peptide that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[12]

This assay measures the potency of the LHRH analog in stimulating gonadotropin release from pituitary cells.

-

Cell Culture: Culture primary rat or mouse pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).

-

Stimulation: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 4 hours).

-

Sample Collection: Collect the cell culture medium.

-

Hormone Quantification: Measure the concentration of LH and FSH in the medium using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[13][14]

-

Data Analysis: Plot the dose-response curve and determine the EC50 (concentration of the analog that produces 50% of the maximal response) for both LH and FSH release.

Visualizations

Caption: Solid-Phase Synthesis Workflow for this compound.

Caption: GnRH Receptor Signaling Pathway Activated by the LHRH Analog.

References

- 1. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparative HPLC. Part 1: A comparison of three types of equipment for the purification of steroids | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: A Potent Luteinizing Hormone-Releasing Hormone Agonist

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] This potent agonist plays a crucial role in reproductive endocrinology by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Its modified peptide structure confers enhanced potency and a prolonged duration of action compared to the native hormone. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on related compounds, detailed experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

This compound, like other LHRH agonists such as Goserelin and Buserelin (B193263), exerts its effects through the LHRH receptor (LHRH-R), a G-protein coupled receptor located on gonadotropic cells of the anterior pituitary gland.[4] The binding of the agonist to the LHRH-R initiates a biphasic response:

-

Initial Stimulation (Flare-up): Upon initial administration, this compound mimics the action of endogenous LHRH, leading to a transient surge in the secretion of LH and FSH. This "flare-up" effect results in a temporary increase in the production of gonadal steroids, such as testosterone (B1683101) in males and estrogen in females.[5]

-

Downregulation and Desensitization: Continuous or prolonged exposure to the agonist leads to the downregulation and desensitization of the LHRH receptors on the pituitary gonadotropes. This process involves receptor internalization and uncoupling of the signal transduction pathway, ultimately resulting in a profound and sustained suppression of LH and FSH release. The ensuing reduction in gonadal steroid levels to castrate levels forms the basis of its therapeutic applications in hormone-dependent conditions.[1]

Quantitative Data

| Parameter | LHRH Analog | Value | Species/System | Reference |

| Relative Potency | D-Ser(TBU)6-LH-RH-EA10 | ~40 times LHRH (LH & FSH release) | Human (female) | [6] |

| Binding Affinity (Kd) | Buserelin | High Affinity | Human Breast Cancer Biopsies | [7] |

| EC50 | Buserelin | 10 nM (IP3 Production) | Rat Ovarian Granulosa Cells | [8] |

| Protein Binding | Goserelin | 27.3% | Human | [4] |

| Protein Binding | Buserelin | ~15% | Human | [9] |

| Half-life | Goserelin | 2-4 hours (normal renal function) | Human | [4] |

| Half-life | Buserelin | ~80 minutes (subcutaneous) | Human | [9] |

Signaling Pathways

The binding of this compound to its receptor activates downstream signaling cascades. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are crucial for the initial stimulation of LH and FSH synthesis and release. Chronic stimulation, however, leads to the uncoupling of these pathways.

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol is a generalized method for determining the binding affinity of this compound to the LHRH receptor.

1. Materials:

-

Radiolabeled LHRH agonist (e.g., [125I]-Buserelin or [125I]-Triptorelin)

-

Unlabeled this compound

-

Membrane preparation from cells or tissues expressing LHRH receptors (e.g., pituitary gland, prostate cancer cells)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

2. Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add a fixed amount of membrane preparation, a fixed concentration of the radiolabeled LHRH agonist, and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value.

In Vitro Bioassay for LH and FSH Release

This protocol outlines a general method to assess the biological activity of this compound by measuring its ability to stimulate LH and FSH release from primary pituitary cells.

1. Materials:

-

Primary pituitary cells isolated from rats or other suitable animal models.

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.

-

This compound.

-

ELISA kits for LH and FSH.

-

96-well cell culture plates.

2. Procedure:

-

Isolate and culture primary pituitary cells in 96-well plates until they form a confluent monolayer.

-

Wash the cells with serum-free medium to remove any residual hormones.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the different concentrations of the agonist to the cells and incubate for a specified period (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.

-

Plot the hormone concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound is a potent synthetic LHRH agonist with significant potential in research and clinical applications. Its mechanism of action, characterized by an initial stimulation followed by profound suppression of the pituitary-gonadal axis, makes it a valuable tool for studying reproductive endocrinology and a therapeutic agent for hormone-dependent diseases. While specific quantitative data for this particular analog remains to be fully elucidated in publicly accessible literature, the information available for closely related compounds provides a strong basis for its expected high potency and efficacy. The experimental protocols outlined in this guide offer a framework for the further characterization and evaluation of this and other novel LHRH analogs.

References

- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Goserelin Acetate - NCI [cancer.gov]

- 6. The effect of D-ser (TBU)6-LH-RH-EA10 upon gonadotropin release in normally cyclic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of binding sites for a GnRH-agonist (buserelin) in human breast cancer biopsies and their distribution in relation to tumor parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct action of gonadotropin-releasing hormone (LH-RH) analogue on ovary: an alternative acting mechanism of buserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH as a Gonadotropin-Releasing Hormone (GnRH) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a potent synthetic analog of the endogenous decapeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Through specific amino acid substitutions, this agonist exhibits enhanced stability and a strong binding affinity for the GnRH receptor. This technical guide provides a comprehensive overview of its mechanism of action, downstream signaling pathways, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, reproductive biology, and drug development.

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a critical neurohormone that plays a central role in the regulation of the hypothalamic-pituitary-gonadal axis.[1][2] It is synthesized and released from hypothalamic neurons and acts on the GnRH receptors in the anterior pituitary gland to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

Synthetic GnRH agonists, such as this compound, are designed to mimic the action of endogenous GnRH but with greater potency and a longer duration of action.[3] These analogs are valuable tools in both clinical practice and research for manipulating the reproductive axis. Continuous administration of potent GnRH agonists leads to a paradoxical downregulation and desensitization of the GnRH receptors, resulting in the suppression of gonadotropin and sex steroid production.[3] This effect is therapeutically exploited in the management of hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, and precocious puberty.

Molecular Profile

-

IUPAC Name: Pyr-His-Trp-Ser-D-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂

-

Synonyms: (D-Tyr5,D-Ser(tBu)6,Azagly10)-Gonadotropin-Releasing Hormone

-

Molecular Formula: C₅₉H₈₄N₁₈O₁₄[6]

-

Molecular Weight: 1269.41 g/mol [6]

The structure of this compound incorporates key modifications to the native LHRH sequence to enhance its biological activity. The substitution of glycine (B1666218) at position 6 with a D-amino acid, D-Ser(tBu), and the replacement of glycine at position 10 with azaglycine, protect the peptide from rapid enzymatic degradation. The D-Tyr substitution at position 5 is also a common modification in potent GnRH agonists.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

GnRH Receptor Binding and Initial Stimulation

Upon binding to the GnRH receptor on pituitary gonadotrophs, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates a cascade of intracellular signaling events.

Downstream Signaling Cascades

The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC).

-

DAG Pathway: DAG directly activates various isoforms of PKC.

Activated PKC plays a pivotal role in mediating the downstream effects of GnRH agonists, including the activation of the mitogen-activated protein kinase (MAPK) cascade, which involves ERK, JNK, and p38 MAPK. These signaling pathways ultimately converge on the regulation of gene expression for gonadotropin subunits (α-GSU, LHβ, and FSHβ) and their subsequent secretion.

References

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. amj.journals.ekb.eg [amj.journals.ekb.eg]

- 5. This compound | CAS#:1426173-74-1 | Chemsrc [chemsrc.com]

- 6. This compound | 1426173-74-1 | FT109600 [biosynth.com]

An In-depth Technical Guide to the Discovery and History of Azagly-LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Azagly-LHRH analogs, a critical class of synthetic peptides used in the management of hormone-dependent diseases. The narrative traces the evolution from the initial exploration of aza-amino acid substitutions in the parent LHRH decapeptide to the development of the potent and clinically significant agonist, goserelin (B1671991). This document details the structure-activity relationships, summarizes key quantitative data in comparative tables, and provides detailed experimental protocols for the synthesis and biological evaluation of these analogs. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction: The Quest for Potent LHRH Analogs

The discovery of the Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide that governs the reproductive endocrine system, by Andrew Schally and Roger Guillemin in the early 1970s was a landmark achievement that garnered them the Nobel Prize in Physiology or Medicine in 1977.[1] This discovery opened the door to therapeutic interventions for a range of conditions, including prostate cancer, breast cancer, and endometriosis.[2][3]

However, the native LHRH peptide has a very short biological half-life, limiting its therapeutic utility. This prompted an intense search for more stable and potent synthetic analogs. Early research focused on substituting amino acids at key positions to enhance receptor binding affinity and reduce enzymatic degradation. Two principal classes of analogs emerged: superagonists, which initially stimulate and then downregulate the LHRH receptor, and antagonists, which block the receptor.

The Dawn of Azagly-LHRH Analogs: A Novel Structural Modification

A significant breakthrough in the development of LHRH agonists came with the introduction of aza-amino acid substitutions. The concept of replacing the α-carbon of an amino acid with a nitrogen atom to create an "aza-amino acid" was explored to enhance peptide stability and modify conformational properties.[4]

In 1976, a pivotal study by Dutta and colleagues at Imperial Chemical Industries (ICI) described the synthesis and biological activity of several α-aza-analogues of LHRH.[5] Among these was [Azagly¹⁰]-LHRH, where the glycine (B1666218) residue at position 10 was replaced by an azaglycine. This modification was investigated for its potential to increase resistance to peptidases and alter the molecule's conformation. The initial biological evaluation of [Azagly¹⁰]-LHRH revealed that it was as active as the native LHRH in inducing ovulation in rats, although it was less potent in causing LH release in immature male rats.[5]

This pioneering work laid the foundation for a new avenue of LHRH analog design. The azaglycine substitution at the C-terminus proved to be a critical modification that would later be incorporated into one of the most successful LHRH agonists.

The Emergence of Goserelin: A Potent Azagly-LHRH Superagonist

Further research into the structure-activity relationships of LHRH analogs revealed that substitutions at both position 6 and position 10 could dramatically increase potency. The substitution of the glycine at position 6 with a D-amino acid was found to stabilize a bioactive β-II' turn conformation, leading to enhanced receptor binding.[6]

This knowledge culminated in the development of goserelin ([D-Ser(But)⁶, Aza-Gly¹⁰]-LHRH), also known by its ICI development code ICI 118630 and later marketed as Zoladex®.[7] Goserelin combines the benefits of a D-amino acid substitution at position 6 (D-serine with a tertiary-butyl ether group) for increased potency with the azaglycine substitution at position 10 for enhanced stability. Goserelin was patented in 1976 and received its first medical approval in 1987.[2]

Goserelin acts as a potent LHRH superagonist. Upon initial administration, it causes a transient surge in LH and FSH, leading to a temporary increase in testosterone (B1683101) in men and estrogen in women.[8] However, continuous stimulation of the pituitary LHRH receptors leads to their downregulation and desensitization, resulting in a profound suppression of gonadotropin and sex steroid production, often referred to as "medical castration".[1][2]

Quantitative Analysis of Azagly-LHRH Analog Activity

The potency and efficacy of Azagly-LHRH analogs, particularly goserelin, have been extensively characterized through various in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative perspective.

Table 1: In Vivo Potency of Goserelin for Gonadotropin and Testosterone Suppression in Rats

| Parameter | Value | Species/Model | Reference |

| Testosterone Suppression | Castration levels achieved and maintained | Male Rats | [9][10][11][12] |

| LH Suppression | Markedly suppressed after initial surge | Male Rats | [11][12] |

| FSH Suppression | Markedly suppressed after initial surge | Male Rats | [11][12] |

Table 2: Comparative Clinical Efficacy of Goserelin and Other LHRH Agonists in Prostate Cancer Patients

| LHRH Agonist | Testosterone Suppression (<50 ng/dL) | Testosterone Suppression (<20 ng/dL) | Reference |

| Goserelin (3.6 mg) | Achieved in majority of patients | Achieved in majority of patients | [13] |

| Leuprolide (7.5 mg) | Achieved in majority of patients | Achieved in majority of patients | [13] |

| Triptorelin | Potentially more potent at achieving very low testosterone levels | Potentially more potent at achieving very low testosterone levels |

Table 3: Pharmacokinetic Properties of Goserelin

| Parameter | Value | Species | Reference |

| Bioavailability | Almost complete (subcutaneous implant) | Human | [2] |

| Half-life | 2.3 - 4.2 hours (as aqueous solution) | Human | |

| Protein Binding | 27.3% | Human | [7] |

Experimental Protocols

Solid-Phase Synthesis of [D-Ser(But)⁶, Aza-Gly¹⁰]-LHRH (Goserelin)

This protocol is a representative method based on established solid-phase peptide synthesis (SPPS) principles and information derived from synthesis patents for goserelin.[14]

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH)

-

Pyroglutamic acid (pGlu-OH)

-

Fmoc-Azaglycine building block (e.g., Fmoc-NH-NH-CO-NH-Resin precursor)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Preparation: Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.

-

Synthesis of the Azaglycine Moiety: The azaglycine residue is typically introduced as a protected building block. One approach involves reacting the resin with carbonyldiimidazole (CDI) followed by Fmoc-hydrazine to form an Fmoc-protected semicarbazide (B1199961) on the solid support.[15]

-

Peptide Chain Elongation: a. Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF and DCM. b. Coupling: Dissolve the next Fmoc-protected amino acid (starting with Fmoc-Pro-OH), HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. c. Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu-OH.

-

Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

In Vitro Bioassay: LHRH-induced LH Release from Rat Pituitary Cells

This protocol describes a method to assess the biological activity of Azagly-LHRH analogs by measuring their ability to stimulate LH release from primary rat pituitary cells in culture.[5][15][16]

Materials:

-

Anterior pituitaries from adult male rats

-

Cell culture medium (e.g., DMEM) with supplements (fetal bovine serum, antibiotics)

-

Enzymes for tissue dissociation (e.g., trypsin, collagenase)

-

Test compounds (Azagly-LHRH analogs, LHRH standard)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Rat LH ELISA kit

Procedure:

-

Pituitary Cell Isolation and Culture: a. Aseptically dissect anterior pituitaries from euthanized rats. b. Mince the tissue and incubate with dissociation enzymes to obtain a single-cell suspension. c. Wash the cells and plate them in multi-well culture plates. d. Culture the cells for 48-72 hours to allow for attachment and recovery.

-

LH Release Assay: a. Wash the cultured pituitary cells with assay buffer. b. Prepare serial dilutions of the Azagly-LHRH analog and a standard LHRH solution in assay buffer. c. Add the different concentrations of the test compounds and the standard to the wells. Include control wells with assay buffer only. d. Incubate the plates for a defined period (e.g., 3-4 hours) at 37°C.

-

LH Quantification: a. Collect the culture medium from each well. b. Measure the concentration of LH in the collected medium using a rat LH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Construct a dose-response curve for the Azagly-LHRH analog and the LHRH standard by plotting the LH concentration against the log of the agonist concentration. b. Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) for each compound. c. Calculate the relative potency of the Azagly-LHRH analog compared to the LHRH standard.

Visualizing the Mechanisms and Workflows

LHRH Receptor Signaling Pathway

The biological effects of Azagly-LHRH analogs are mediated through the LHRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. The signaling cascade is complex and involves multiple downstream effectors.

Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.

Experimental Workflow for Solid-Phase Peptide Synthesis

The synthesis of Azagly-LHRH analogs is a systematic process involving sequential steps of deprotection and coupling on a solid support.

Caption: General workflow for solid-phase synthesis of an Azagly-LHRH analog.

Conclusion

The journey of Azagly-LHRH analogs, from the initial innovative concept of aza-amino acid substitution to the development of the highly successful therapeutic agent goserelin, exemplifies the power of medicinal chemistry in advancing patient care. The strategic modifications of the native LHRH peptide have led to a class of drugs with profound and lasting impacts on the treatment of hormone-dependent cancers and other disorders. This technical guide has provided a detailed account of their discovery, a summary of their quantitative biological characteristics, and a practical overview of the experimental methodologies employed in their synthesis and evaluation. The continued study of such peptide modifications holds promise for the development of future therapeutics with enhanced properties.

References

- 1. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Goserelin - Wikipedia [en.wikipedia.org]

- 3. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LH responses to LHRH in perifused pituitary cell culture: sex differences in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Goserelin Acetate - NCI [cancer.gov]

- 9. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of goserelin acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] [pubmed.ncbi.nlm.nih.gov]

- 14. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]

- 15. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Study on LH release and desensitization by means of a superfusion system with beads attached pituitary cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the LHRH Receptor Binding Affinity of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), to its cognate receptor. Goserelin is a potent synthetic decapeptide agonist of the LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Its high affinity and prolonged action at the receptor make it a cornerstone in the therapeutic management of hormone-sensitive conditions such as prostate and breast cancer.[3][4][5]

Quantitative Analysis of Receptor Binding

A thorough review of published scientific literature reveals a scarcity of specific dissociation constant (Kd) or inhibition constant (Ki) values for Goserelin's interaction with the LHRH receptor. However, its biological potency is well-documented, with studies indicating that LHRH agonists like Goserelin are 50 to 100 times more potent than the native LHRH peptide.[1] This significant increase in potency strongly suggests a correspondingly high binding affinity for the LHRH receptor.

For the purpose of comparison, the binding affinity of a closely related and extensively studied LHRH agonist, [D-Trp6]LHRH (Triptorelin), is presented. High-affinity binding sites for [D-Trp6]-LHRH have been identified in over 80% of human prostate cancer specimens.[6]

Table 1: Comparative LHRH Receptor Binding Affinity Data

| Compound | Receptor Source | Radioligand | Binding Affinity Metric | Value |

| Goserelin | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found in reviewed literature |

| [D-Trp6]LHRH | Rat Pituitary Membranes | [125I]-LHRH Agonist | High-Affinity Sites | Present |

| [D-Trp6]LHRH | Human Breast Cancer Membranes | [125I]-LHRH Agonist | High-Affinity Sites | Present |

Experimental Protocols for Determining Receptor Binding Affinity

The determination of ligand-receptor binding affinity is a critical step in drug development. The primary method employed for characterizing the interaction of LHRH analogs with their receptors is the radioligand binding assay .[7] This technique allows for the sensitive and quantitative measurement of receptor properties.

Competitive Radioligand Binding Assay

This is the most common method to determine the binding affinity (Ki) of an unlabeled ligand (like Goserelin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat pituitary glands) or cultured cells expressing the LHRH receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.

-

Incubation: A constant concentration of a radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]LHRH) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (Goserelin). Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled LHRH agonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the free radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

LHRH Receptor Signaling Pathways

Upon binding of an agonist like Goserelin, the LHRH receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that initiates a cascade of intracellular signaling events.[6] Chronic administration of Goserelin leads to the downregulation of LHRH receptors, which is a key mechanism of its therapeutic effect.[6]

Signaling Pathway Diagram:

Caption: Simplified LHRH receptor signaling pathway upon agonist binding.

Pathway Description:

-

Binding and Activation: Goserelin binds to the LHRH receptor on pituitary gonadotroph cells.

-

G-Protein Coupling: The activated receptor couples to the Gq/11 class of G-proteins.

-

Second Messenger Production: The activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular calcium and the activation of PKC lead to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

-

Downregulation: Continuous or prolonged exposure to Goserelin leads to a desensitization of the pituitary gonadotrophs. This involves the uncoupling of the LHRH receptor from its signaling pathway and a reduction in the number of receptors on the cell surface (downregulation). This ultimately results in a profound suppression of LH and FSH secretion, leading to a decrease in the production of gonadal steroids (testosterone in men and estrogen in women).[6]

Conclusion

References

- 1. bccancer.bc.ca [bccancer.bc.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. targetedonc.com [targetedonc.com]

- 4. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH, commercially known as Goserelin, is a potent synthetic analogue of Luteinizing Hormone-Releasing Hormone (LHRH). As a super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, Goserelin plays a crucial role in reproductive medicine and oncology. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical characteristics, synthesis, and analytical characterization. Detailed experimental protocols and signaling pathway diagrams are presented to support researchers and drug development professionals in their work with this significant peptide therapeutic.

Introduction

Goserelin is a decapeptide analogue of LHRH with strategic modifications to enhance its potency and duration of action compared to the native hormone.[1] These modifications include the substitution of glycine (B1666218) at position 6 with a D-amino acid (D-Ser(tBu)) to promote a stable β-turn conformation, the substitution of tyrosine at position 5 with a D-amino acid (D-Tyr), and the replacement of the C-terminal glycine amide with an azaglycine amide.[1] This guide delves into the core chemical attributes of Goserelin, providing a foundational resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Goserelin is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

Table 1: Physicochemical Properties of Goserelin

| Property | Value | Source(s) |

| Molecular Formula | C₅₉H₈₄N₁₈O₁₄ | [2][3] |

| Molecular Weight | 1269.41 g/mol | [2][3] |

| CAS Number | 65807-02-5 | [2][3] |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ | [4] |

| Melting Point | >170°C (decomposition) | [5] |

| pKa (Strongest Acidic) | 9.36 | [6] |

| pKa (Strongest Basic) | 10.91 | [6] |

| LogP | -2.0 | [2] |

| Water Solubility | 0.0283 mg/mL | [2][6] |

| Protein Binding | Poorly protein-bound | [1] |

Synthesis and Purification

Goserelin is typically synthesized using solid-phase peptide synthesis (SPPS), although liquid-phase synthesis methods have also been described.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general workflow for the Fmoc-based solid-phase synthesis of Goserelin.

Goserelin Solid-Phase Synthesis Workflow

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Azagly-OH)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)

-

Solvents (DMF, DCM, Diethyl ether)

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first amino acid, Fmoc-Azagly-OH, to the resin using a standard coupling protocol with activating agents like HBTU/HOBt or DIC/HOBt in the presence of a base such as DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

-

Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the Goserelin sequence (Pro, Arg(Pbf), Leu, D-Ser(tBu), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt)) followed by pyroglutamic acid (pGlu). Each coupling step is followed by an Fmoc deprotection step.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like TIS and water.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash several times with cold ether to remove scavengers and cleavage byproducts.

-

Purification: Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing a small amount of TFA.

-

Lyophilization: Lyophilize the purified fractions to obtain the final Goserelin acetate product as a white, fluffy powder.

Analytical Characterization

The identity and purity of synthesized Goserelin are confirmed using a combination of analytical techniques, primarily HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a typical method for the analytical purity determination of Goserelin.

HPLC Analysis Workflow for Goserelin

Instrumentation and Conditions:

-

HPLC System: A standard analytical HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the aromatic residues Trp and Tyr).

-

Column Temperature: 25-30 °C.

Procedure:

-

Sample Preparation: Dissolve a small amount of the synthesized Goserelin in mobile phase A or water to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a defined volume (e.g., 20 µL) of the sample solution onto the HPLC system.

-

Chromatographic Run: Run the gradient method to separate Goserelin from any impurities.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main Goserelin peak divided by the total area of all peaks, expressed as a percentage. The retention time of the main peak should be consistent with a Goserelin reference standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The observed mass should correspond to the calculated mass of Goserelin.[7] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by analyzing its fragmentation pattern.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the amino acid composition and sequence. Both 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are employed for full structural elucidation.[9][10]

Mechanism of Action and Signaling Pathway

Goserelin exerts its biological effects by acting as a super-agonist at the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs.

Upon binding, Goserelin initially stimulates the GnRH receptor, leading to an increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous stimulation by Goserelin leads to receptor downregulation and desensitization, ultimately resulting in a profound suppression of LH and FSH release. This, in turn, leads to a significant reduction in the production of gonadal steroid hormones (testosterone in males and estrogen in females).

The primary signaling pathway activated by the GnRH receptor upon agonist binding is the Gq/11 pathway. This cascade is depicted in the following diagram.

GnRH Receptor Signaling Pathway

Receptor Binding Affinity

Experimental Protocol: Radioligand Receptor Binding Assay (General)

This protocol describes a general method for determining the binding affinity of a ligand like Goserelin to the GnRH receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a recombinant cell line).

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).

-

Unlabeled Goserelin (as the competitor).

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Filtration apparatus (e.g., a cell harvester with glass fiber filters).

-

Gamma counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the GnRH receptor.

-

Assay Setup: In a series of tubes, add a constant amount of the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled Goserelin.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (Goserelin) concentration. The IC₅₀ value (the concentration of Goserelin that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound (Goserelin) is a well-characterized synthetic peptide with significant therapeutic applications. Its chemical properties, including its specific amino acid sequence and modifications, contribute to its high potency and clinical efficacy. This guide provides a detailed overview of its physicochemical characteristics, synthesis, and analytical validation, along with insights into its mechanism of action. The provided protocols and diagrams serve as a valuable resource for researchers and developers working with this important LHRH analogue. Further research to precisely determine its melting point and a consensus Ki/Kd value would be beneficial to the scientific community.

References

- 1. Goserelin - Wikipedia [en.wikipedia.org]

- 2. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Goserelin | 65807-02-5 [chemicalbook.com]

- 4. US20100311946A1 - Solid Phase Peptide for the Production of Goserelin - Google Patents [patents.google.com]

- 5. Goserelin for NMR Identification High Purity White Solid at Best Price [nacchemical.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Goserelin Extraction via Microelution SPE | Phenomenex [phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vivo Pharmacokinetics of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH and its Analogs

This compound is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone.[1] Modifications at positions 5, 6, and 10, specifically the incorporation of D-amino acids and an azaglycine residue, are designed to enhance receptor binding affinity and confer resistance to enzymatic degradation, thereby prolonging its biological activity compared to native LHRH.[2] These modifications are characteristic of superactive LHRH agonists used in therapeutic settings for conditions such as prostate cancer, breast cancer, and endometriosis.[3][4] Chronic administration of these agonists leads to the downregulation of pituitary LHRH receptors, resulting in a suppression of gonadotropin (LH and FSH) secretion and a subsequent reduction in gonadal steroid production.[5]

Quantitative Pharmacokinetic Data of Structurally Related LHRH Agonists

The following tables summarize key pharmacokinetic parameters for Goserelin (B1671991) and Buserelin (B193263), which serve as valuable proxies for estimating the in vivo behavior of this compound.

Table 1: Pharmacokinetic Parameters of Goserelin

| Species | Dose and Formulation | Cmax | Tmax | t1/2 (elimination) | AUC | Reference |

| Human (Male) | 3.6 mg depot | 2.39 ± 0.33 µg/L | 12-19 days | 4.2 hours (for aqueous solution) | Not specified | [5] |

| Human (Female) | 3.6 mg depot | 1.48 ± 0.21 µg/L | 4-22 days | 2.3 hours (for aqueous solution) | Not specified | [5] |

| Rat | 0.3 mg implant | 3.7 ± 0.3 µg/L | Not specified | Not specified | 770 ± 96 µg·L⁻¹·h | [6] |

| Rat | 0.6 mg implant | 6.8 ± 2.2 µg/L | Not specified | Not specified | 1534 ± 299 µg·L⁻¹·h | [6] |

| Rat | 1.2 mg implant | 17.6 ± 5.4 µg/L | Not specified | Not specified | 3233 ± 777 µg·L⁻¹·h | [6] |

| Rabbit | 3.6 mg injection | Not specified | Not specified | Not specified | Not specified | [7] |

Table 2: Pharmacokinetic Parameters of Buserelin

| Species | Dose and Route | Cmax | Tmax | t1/2 (elimination) | CL | Vz | Reference |

| Human | High dose injection | Not specified | Not specified | 80 minutes | Not specified | Not specified | [8] |

| Pig | 1 mg IM | 10.99 ± 2.04 ng/mL | 0.57 ± 0.18 h | 1.29 ± 0.40 h | 41.15 ± 11.18 L/h | 80.49 ± 43.88 L | [1][2] |

| Cow | 3 mg IM | 2.68 ± 0.36 ng/mL | 1.05 ± 0.27 h | 1.13 ± 0.3 h | 545.04 ± 166.40 L/h | 839.88 ± 174.77 L | [1][2] |

Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), t1/2 (Half-life), AUC (Area under the curve), CL (Clearance), Vz (Apparent volume of distribution), IM (Intramuscular).

Experimental Protocols for In Vivo Pharmacokinetic Studies

The determination of the pharmacokinetic profile of a peptide analog like this compound in vivo necessitates robust and sensitive analytical methodologies for its quantification in biological matrices.

General In Vivo Experimental Workflow

A typical preclinical pharmacokinetic study involves administering the compound to an animal model and collecting biological samples at various time points for analysis.

Caption: General workflow for in vivo pharmacokinetic studies.

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive technique that has been historically used for the quantification of LHRH analogs.[8]

Protocol Outline:

-

Antibody Generation: Polyclonal or monoclonal antibodies specific to this compound are generated in a suitable animal model (e.g., rabbits).

-

Radiolabeling: A tracer, typically the peptide of interest, is labeled with a radioisotope (e.g., ¹²⁵I).

-

Standard Curve Generation: A standard curve is prepared with known concentrations of the unlabeled peptide.

-

Competitive Binding: A fixed amount of radiolabeled peptide and specific antibody is incubated with either the standards or the unknown samples. The unlabeled peptide in the samples or standards competes with the radiolabeled peptide for binding to the antibody.

-

Separation: The antibody-bound fraction is separated from the free (unbound) fraction, often using a secondary antibody precipitation method.[9]

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of the peptide in the unknown samples is determined by interpolating their radioactivity measurements onto the standard curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for peptide quantification due to its high specificity, sensitivity, and accuracy.[10][11]

Protocol Outline:

-

Sample Preparation:

-

Protein Precipitation: Plasma or serum samples are treated with an organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate larger proteins.[10]

-

Solid-Phase Extraction (SPE): For cleaner samples and lower limits of quantification, SPE is employed. Acidified plasma samples are loaded onto an appropriate SPE cartridge (e.g., Oasis HLB).[7] The cartridge is then washed, and the peptide is eluted with an organic solvent.[7][11]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[11]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]

-

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule of the peptide) is selected and fragmented, and a specific product ion is monitored for quantification.[7] This provides very high specificity.

-

-

Data Analysis:

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The concentration of the peptide in the samples is determined by comparing its peak area to that of an internal standard and interpolating the result on the calibration curve.

-

Signaling Pathway and Mechanism of Action

The biological effects and, consequently, the pharmacodynamics of this compound are dictated by its interaction with the LHRH receptor on pituitary gonadotrophs.

Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.

Conclusion

While specific pharmacokinetic parameters for this compound are yet to be published, a robust framework for its in vivo evaluation can be established based on the extensive research conducted on its close analogs, Goserelin and Buserelin. The structural modifications in this compound are anticipated to result in a prolonged half-life and enhanced potency compared to native LHRH. The experimental protocols outlined in this guide, particularly the use of LC-MS/MS for quantification, provide a clear path for researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion of this and other novel LHRH analogs.

References

- 1. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay - Creative BioMart [creativebiomart.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into LHRH Analogs in Reproductive Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, pivotal tools in the field of reproductive research and medicine. This document will explore the core mechanisms, experimental applications, and clinical significance of both LHRH agonists and antagonists, offering a valuable resource for professionals in the field.

Introduction to LHRH and its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone synthesized and released from the hypothalamus.[1][2] It plays a crucial role in the reproductive axis by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, regulate the function of the gonads (ovaries and testes), including steroidogenesis and gametogenesis.[2]

LHRH analogs are synthetic peptides modeled after the native LHRH.[4] They are broadly categorized into two classes: LHRH agonists and LHRH antagonists. These analogs have become indispensable in various clinical applications, including assisted reproductive technology, treatment of hormone-dependent cancers like prostate and breast cancer, endometriosis, and precocious puberty.[3][5][6]

Mechanism of Action: Agonists vs. Antagonists

The therapeutic utility of LHRH analogs stems from their ability to modulate the hypothalamic-pituitary-gonadal axis. However, agonists and antagonists achieve this through distinct mechanisms.

LHRH Agonists: The Paradoxical Effect

LHRH agonists, such as leuprolide, goserelin, and triptorelin, are designed to be more potent and have a longer half-life than endogenous LHRH.[7] Upon initial administration, they bind to the GnRH receptors on pituitary gonadotrophs and cause a surge in LH and FSH secretion, a phenomenon known as the "flare effect".[4][7] This initial stimulation leads to a temporary increase in sex hormone levels.[4]

However, the continuous and prolonged stimulation of the GnRH receptors by the agonist leads to their desensitization and downregulation.[1][4][7][8] This process involves the uncoupling of the receptor from its signaling pathway and a decrease in the number of receptors on the cell surface.[8] The ultimate result is a profound suppression of gonadotropin secretion, leading to a state of "medical castration" with significantly reduced levels of testosterone (B1683101) and estrogen.[4][8][9] This paradoxical inhibitory effect is the basis for their use in conditions that benefit from sex hormone suppression.

LHRH Antagonists: Competitive Inhibition

In contrast to agonists, LHRH antagonists, such as degarelix (B1662521) and cetrorelix, act by competitively binding to the GnRH receptors in the pituitary gland.[1][2] This binding blocks the endogenous LHRH from accessing its receptors, thereby preventing the release of LH and FSH from the outset.[1][3]

The key advantage of antagonists is the immediate suppression of gonadotropin and sex hormone levels without the initial stimulatory flare seen with agonists.[2][5] This rapid onset of action can be particularly beneficial in clinical situations where an initial hormone surge could be detrimental, such as in advanced prostate cancer.[2]

Quantitative Data on LHRH Analogs

The following tables summarize key quantitative data related to the efficacy and effects of commonly used LHRH analogs in reproductive research.

Table 1: Overview of Common LHRH Agonists

| LHRH Agonist | Common Brand Names | Typical Dosages and Administration | Key Therapeutic Applications |

| Leuprolide Acetate | Lupron, Eligard | 7.5 mg (1-month), 22.5 mg (3-month), 30 mg (4-month), 45 mg (6-month) depot injections | Prostate cancer, endometriosis, uterine fibroids, central precocious puberty |

| Goserelin Acetate | Zoladex | 3.6 mg (1-month), 10.8 mg (3-month) subcutaneous implant | Prostate cancer, breast cancer, endometriosis |

| Triptorelin | Trelstar, Decapeptyl | 3.75 mg (1-month), 11.25 mg (3-month), 22.5 mg (6-month) intramuscular injection | Prostate cancer, central precocious puberty |

| Buserelin | Suprefact | Nasal spray, subcutaneous injection | Prostate cancer, endometriosis, infertility treatment (IVF) |

| Nafarelin | Synarel | Nasal spray | Endometriosis, central precocious puberty |

| Histrelin | Vantas, Supprelin LA | 50 mg subcutaneous implant (annual) | Prostate cancer, central precocious puberty |

Table 2: Overview of Common LHRH Antagonists

| LHRH Antagonist | Common Brand Names | Typical Dosages and Administration | Key Therapeutic Applications |

| Degarelix | Firmagon | Loading dose of 240 mg, followed by monthly maintenance doses of 80 mg or 120 mg subcutaneous injection | Advanced prostate cancer |

| Cetrorelix | Cetrotide | 0.25 mg or 3 mg subcutaneous injection | Infertility treatment (to prevent premature ovulation during controlled ovarian stimulation) |

| Ganirelix | Orgalutran, Antagon | 250 mcg subcutaneous injection | Infertility treatment (to prevent premature ovulation during controlled ovarian stimulation) |

| Relugolix | Orgovyx, Relumina | Oral tablet (120 mg once daily for prostate cancer; 40 mg once daily for uterine fibroids and endometriosis) | Prostate cancer, uterine fibroids, endometriosis |

| Elagolix | Orilissa | Oral tablet (150 mg once daily or 200 mg twice daily) | Endometriosis-associated pain |

Table 3: Comparative Efficacy of LHRH Analogs in Prostate Cancer

| Parameter | LHRH Agonists | LHRH Antagonists |

| Time to Testosterone Suppression (<50 ng/dL) | 2-4 weeks | ~3 days |

| Initial Testosterone Flare | Yes | No |

| Testosterone Suppression Maintenance | >95% of patients | >95% of patients |

| Cardiovascular Side Effects | Potential increased risk | Potentially lower risk compared to agonists |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of LHRH analogs.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of LHRH analogs to the GnRH receptor.

Methodology:

-

Cell Culture: Use of cell lines engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenization of cells and isolation of the membrane fraction containing the receptors.

-

Radioligand Binding: Incubation of the cell membranes with a radiolabeled LHRH analog (e.g., [125I]-triptorelin) in the presence of varying concentrations of the unlabeled test compound (the LHRH analog being studied).

-

Separation and Counting: Separation of bound from free radioligand by filtration. The radioactivity of the filters is then measured using a gamma counter.

-

Data Analysis: Calculation of the inhibition constant (Ki) to determine the binding affinity of the test compound.

In Vivo Models for Efficacy Testing

Objective: To evaluate the in vivo efficacy of LHRH analogs in suppressing gonadotropin and sex steroid levels.

Methodology:

-

Animal Model: Use of sexually mature male rats or primates.

-

Treatment Administration: Administration of the LHRH analog via a clinically relevant route (e.g., subcutaneous injection, depot formulation).

-

Blood Sampling: Collection of blood samples at various time points (e.g., baseline, and several hours, days, and weeks post-treatment).

-

Hormone Analysis: Measurement of serum concentrations of LH, FSH, and testosterone (in males) or estradiol (B170435) (in females) using validated immunoassays (e.g., ELISA or RIA).

-

Data Analysis: Comparison of hormone levels between treated and control groups to assess the degree and duration of suppression.

Clinical Trial Protocol for Prostate Cancer

Objective: To assess the efficacy and safety of a novel LHRH analog for the treatment of advanced prostate cancer.

Methodology:

-

Study Design: A randomized, controlled, multicenter clinical trial.

-

Patient Population: Men with hormone-sensitive advanced prostate cancer.

-

Intervention: Random assignment of patients to receive either the investigational LHRH analog or a standard-of-care LHRH agonist.

-

Primary Endpoint: The proportion of patients achieving and maintaining medical castration (testosterone levels ≤ 50 ng/dL) from day 28 to the end of the study.

-

Secondary Endpoints: Time to testosterone suppression, incidence of testosterone flare, changes in prostate-specific antigen (PSA) levels, and safety and tolerability.

-

Data Collection: Regular monitoring of testosterone and PSA levels, as well as adverse events.

-

Statistical Analysis: Appropriate statistical methods to compare the efficacy and safety between the treatment arms.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway of LHRH Agonists

Caption: LHRH Agonist Signaling Pathway.